molecular formula C23H23N3O3S B2648376 1-Benzhydryl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea CAS No. 1203289-75-1

1-Benzhydryl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Cat. No. B2648376
CAS RN: 1203289-75-1
M. Wt: 421.52
InChI Key: GWDIWGIMMNPOSO-UHFFFAOYSA-N
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Description

“1-Benzhydryl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea” is a chemical compound. It’s part of a class of compounds known as thiazolidines , which are five-membered heterocyclic compounds containing sulfur and nitrogen .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazolidine derivatives are often synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .

Scientific Research Applications

Synthesis and Chemical Properties

Research has developed novel pathways to synthesize benzhydryl-phenylurea derivatives, highlighting the versatility of urea derivatives in chemical synthesis. For instance, Muccioli et al. (2003) described a new access to benzhydryl-phenylureas obtained by reacting substituted benzils with substituted phenylureas under microwave irradiation, demonstrating an easy access to substituted 1-benzhydryl-3-phenyl-ureas (Muccioli, Wouters, Poupaert, Norberg, Poppitz, Scriba, & Lambert, 2003).

Biological Activities

The exploration of 1-benzhydryl-3-phenylurea derivatives and their biological activities has been a significant focus. For example, Muccioli et al. (2005) synthesized new 1-benzhydryl-3-phenylurea derivatives and evaluated them for their affinity towards human CB1 and CB2 cannabinoid receptors, finding that these compounds acted as selective CB1 cannabinoid receptor ligands and inverse agonists (Muccioli, Wouters, Scriba, Poppitz, Poupaert, & Lambert, 2005).

Catalytic Applications

Research into the catalytic applications of urea derivatives includes studies on the oxidative carbonylation of amines to produce ureas, oxamides, and oxazolidinones. For example, Mancuso et al. (2015) reported on the direct syntheses of these compounds using a catalytic system, demonstrating the potential of urea derivatives in catalysis (Mancuso, Raut, Della Ca’, Fini, Carfagna, & Gabriele, 2015).

Molecular Interactions and Supramolecular Chemistry

The study of urea derivatives extends to their role in molecular interactions and supramolecular chemistry. For instance, the research by Hilger, Draeger, & Stadler (1992) on the X-ray structure of a derivative of urazoylbenzoic acid illustrates the formation of association polymers through intermolecular hydrogen bonding, demonstrating the utility of urea derivatives in supramolecular assemblies (Hilger, Draeger, & Stadler, 1992).

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

1-benzhydryl-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c27-23(24-20-12-14-21(15-13-20)26-16-7-17-30(26,28)29)25-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-15,22H,7,16-17H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDIWGIMMNPOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

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